molecular formula C11H13ClN2O B1465281 (3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone CAS No. 1251117-88-0

(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B1465281
CAS No.: 1251117-88-0
M. Wt: 224.68 g/mol
InChI Key: SKEFURKVIBJSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain receptor sites, influencing the activity of enzymes such as kinases and phosphatases. These interactions can lead to modulation of signaling pathways and alterations in cellular functions. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. The compound also influences gene expression by binding to DNA or interacting with transcriptional regulators. These molecular interactions are critical for the compound’s biological activity and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and enhancement of cellular functions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to bind to transport proteins and cross cellular membranes is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, with different effects observed in the nucleus, cytoplasm, and other organelles. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEFURKVIBJSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.